

# An In-depth Technical Guide to the Chemical Structure and Properties of GSK583

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **GSK583**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

## **Chemical Structure and Physicochemical Properties**

**GSK583**, with the IUPAC name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a small molecule inhibitor belonging to the 4-aminoquinoline class. Its discovery and characterization have established it as a valuable tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases.

Table 1: Chemical and Physicochemical Properties of GSK583



Property	Value	
IUPAC Name	6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine	
CAS Number	1346547-00-9	
Molecular Formula	C20H19FN4O2S	
Molecular Weight	398.45 g/mol	
SMILES	FC1=CC2=C(NN=C2NC3=CC=NC4=CC=C(S(= O)(C(C)(C)C)=O)C=C34)C=C1	
Appearance	Light yellow to yellow solid	
Solubility	DMSO: ≥ 100 mg/mL (≥ 250.97 mM)	
Ethanol: 20 mM	_	
Water: Insoluble		
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	

# Pharmacological Properties and Mechanism of Action

**GSK583** is a highly potent and selective, orally bioavailable inhibitor of RIPK2 kinase.[1] Its mechanism of action involves binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the pro-inflammatory responses mediated by the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.

## In Vitro and In Vivo Activity

**GSK583** has demonstrated potent inhibitory activity in various in vitro and in vivo models. It effectively inhibits the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[1]

Table 2: In Vitro and In Vivo Inhibitory Activity of GSK583



Assay	Target/Model	IC50	Reference
Biochemical Assay	Human RIPK2 Kinase	5 nM	[1]
Rat RIPK2 Kinase	2 nM		
Cell-Based Assay	MDP-stimulated TNF- α production (Human Monocytes)	8 nM	[1]
MDP-induced TNF-α production (Human Whole Blood)	237 nM	[1]	
MDP-induced TNF-α production (Rat Whole Blood)	133 nM	[1]	
TNF-α and IL-6 production (Human CD and UC biopsies)	~200 nM		
In Vivo Model	MDP-induced serum KC levels (Rat)	50 nM (blood concentration)	[1]
MDP-induced serum KC levels and neutrophil recruitment (Mouse)	37 nM (blood concentration)	[1]	

# **Kinase Selectivity**

**GSK583** exhibits excellent selectivity for RIPK2 over a broad panel of other kinases, making it a specific tool for interrogating RIPK2-mediated signaling. At a concentration of 1  $\mu$ M, **GSK583** showed minimal inhibition of a panel of 300 kinases, including closely related kinases like p38 $\alpha$  and VEGFR2.[1]

## **Pharmacokinetic Profile**

**GSK583** displays moderate oral bioavailability in preclinical species. However, it has been noted to have a less than optimal pharmacokinetic profile and off-target activity against the



hERG ion channel, which has limited its progression as a clinical drug candidate but solidified its role as a valuable research tool.

Table 3: Pharmacokinetic Parameters of GSK583 in Rat

Parameter	Value	Reference
Oral Bioavailability (F%)	39%	
Clearance (iv)	Low	_
Volume of Distribution (iv)	Moderate	_

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **GSK583**.

# **RIPK2 Fluorescent Polarization (FP) Binding Assay**

This assay quantifies the binding affinity of **GSK583** to the ATP-binding pocket of RIPK2.

#### Protocol:

- Reagent Preparation:
  - Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM
     CHAPS.
  - Recombinant full-length FLAG-His-tagged RIPK2 is purified from a baculovirus expression system and diluted in Assay Buffer.
  - A fluorescently labeled ATP-competitive ligand (tracer) is diluted in Assay Buffer to a final concentration of 5 nM.
  - GSK583 is serially diluted in 100% DMSO.
- Assay Procedure:



- Dispense 100 nL of the GSK583 serial dilutions into a 384-well, low-volume, black, roundbottom plate.
- $\circ~$  Add 5  $\mu L$  of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
- Add 5 μL of the fluorescent tracer solution to each well.
- Incubate for a further 10 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
  - Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
  - The percentage of inhibition is calculated based on the polarization values of control wells (enzyme with tracer and tracer alone).
  - IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

## MDP-Stimulated TNF-α Production in Human Monocytes

This cell-based assay assesses the functional inhibition of the NOD2 signaling pathway by **GSK583**.

#### Protocol:

- Cell Preparation:
  - Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation followed by immunomagnetic separation or plastic adherence.
  - Resuspend monocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.



 $\circ$  Plate the cells in a 96-well tissue culture plate at a density of 1 x 10<sup>5</sup> cells per well and allow them to adhere.

### · Assay Procedure:

- Pre-treat the adherent monocytes with various concentrations of GSK583 (or vehicle control) for 30 minutes at 37°C.
- $\circ$  Stimulate the cells with Muramyl Dipeptide (MDP) at a final concentration of 10  $\mu$ g/mL to activate the NOD2 pathway.
- Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
- Data Acquisition and Analysis:
  - Collect the cell culture supernatants.
  - Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
  - Calculate the percentage of inhibition of TNF-α production for each GSK583 concentration relative to the MDP-stimulated control.
  - Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **GSK583** concentration and fitting the data to a dose-response curve.

### In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of **GSK583** in a model of acute inflammation.

#### Protocol:

- Animal Model:
  - Use male C57BL/6 mice (8-10 weeks old).
  - Administer GSK583 or vehicle control orally (p.o.) at desired doses (e.g., 0.1, 1, and 10 mg/kg).



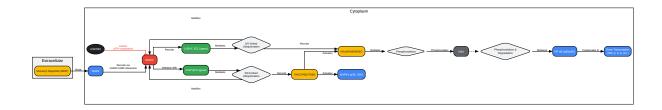
#### Induction of Peritonitis:

- One hour after compound administration, induce peritonitis by intraperitoneal (i.p.) injection of MDP (e.g., 100 μg per mouse).
- Sample Collection and Analysis:
  - At a specified time point post-MDP injection (e.g., 2 hours), collect blood via cardiac puncture for serum preparation.
  - Perform peritoneal lavage with ice-cold PBS to collect peritoneal exudate cells.
  - Measure the concentration of KC (the rodent orthologue of IL-8) in the serum using an ELISA kit.
  - Determine the number of neutrophils in the peritoneal lavage fluid by flow cytometry or differential cell counting.
- Data Analysis:
  - Calculate the percentage of inhibition of serum KC levels and neutrophil recruitment for each GSK583 dose group compared to the MDP-treated vehicle control group.
  - Determine the in vivo IC<sub>50</sub> based on the relationship between the blood concentration of **GSK583** and the inhibition of the inflammatory response.

## The NOD2/RIPK2 Signaling Pathway

The NOD2/RIPK2 signaling pathway is a critical component of the innate immune system responsible for detecting bacterial peptidoglycan fragments and initiating a pro-inflammatory response. **GSK583** targets a key kinase in this pathway, RIPK2.





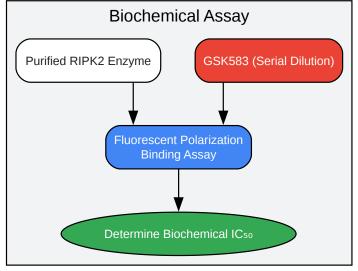
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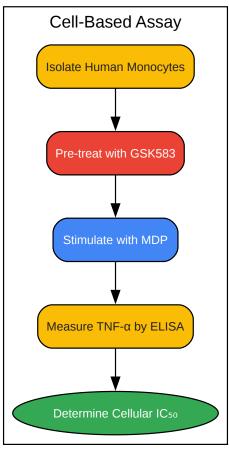
Caption: NOD2/RIPK2 signaling pathway initiated by MDP.

# **Experimental Workflow for In Vitro Evaluation of GSK583**

The following diagram illustrates the general workflow for assessing the in vitro potency of **GSK583**.







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Caption: In vitro evaluation workflow for GSK583.

## Conclusion

**GSK583** is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its favorable in vitro and in vivo activity, coupled with a high degree of selectivity, makes it an indispensable tool for elucidating the role of the NOD1/2-RIPK2 signaling pathway in health and disease. While its pharmacokinetic profile has precluded its clinical development, the wealth of data generated using **GSK583** continues to inform the development of next-generation RIPK2 inhibitors for the treatment of inflammatory disorders. This guide provides a comprehensive resource for researchers utilizing **GSK583** in their studies.



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## References

- 1. Disruption of XIAP-RIP2 Association Blocks NOD2-Mediated Inflammatory Signaling -PubMed [pubmed.ncbi.nlm.nih.gov]
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